Trimethylarsonium iodide

Description

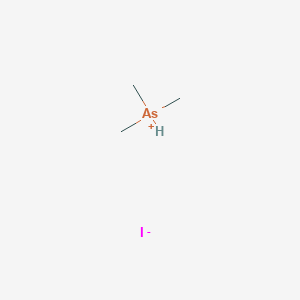

Structure

2D Structure

Propriétés

IUPAC Name |

trimethylarsanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUUDVKLPAHLDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethylarsonium Iodide and Analogues

Direct Synthesis Routes

Direct synthesis methods for trimethylarsonium iodide typically involve the straightforward reaction of an arsenic-containing precursor with a methylating agent. These routes are often favored for their simplicity and fewer reaction steps.

Reaction Pathways and Precursors

The most common direct synthesis of this compound is the quaternization of trimethylarsine (B50810). This reaction involves treating trimethylarsine, a trivalent organoarsenic compound, with methyl iodide. The lone pair of electrons on the arsenic atom nucleophilically attacks the methyl group of methyl iodide, displacing the iodide ion to form the quaternary arsonium (B1239301) salt.

A key reaction pathway is: (CH₃)₃As + CH₃I → [(CH₃)₄As]⁺I⁻

Another direct approach starts from more fundamental arsenic compounds. One such method is the reaction of arsenic trioxide with methyl iodide, often in the presence of a base. This pathway avoids the handling of the highly volatile and pyrophoric trimethylarsine directly but involves a more complex reaction mixture from which the product must be isolated.

The primary precursors for these direct routes are summarized in the table below.

| Direct Synthesis Route | Primary Precursors |

| Quaternization of Trimethylarsine | Trimethylarsine, Methyl Iodide |

| Methylation of Arsenic Trioxide | Arsenic Trioxide, Methyl Iodide, Base |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. For the direct methylation of trimethylarsine, several factors are considered. The choice of solvent is important; while the reaction can be performed neat, solvents like benzene (B151609) or ethers can be used to facilitate homogeneous mixing and control the reaction temperature. The stoichiometry is typically a 1:1 molar ratio of trimethylarsine to methyl iodide. The reaction is often exothermic, so gradual addition of the methylating agent at room temperature or below is a common strategy to prevent side reactions.

Optimizing the synthesis from arsenic trioxide involves different challenges. The reaction requires careful control of temperature and pressure, and the choice of base can significantly influence the reaction rate and yield. The heterogeneous nature of the reaction (solid arsenic trioxide) can be a limiting factor, and strategies to improve mass transfer, such as vigorous stirring or the use of phase-transfer catalysts, may be employed.

General optimization strategies for these syntheses include monitoring the reaction progress using spectroscopic techniques to determine the optimal reaction time and prevent the formation of degradation products. Purification methods, such as recrystallization from appropriate solvents, are critical for obtaining a high-purity final product.

Indirect or Multistep Synthetic Approaches

Indirect or multistep syntheses involve the formation of an intermediate compound, typically trimethylarsine, which is then converted to the final product. These methods can offer greater control and may utilize more readily available or less hazardous starting materials compared to pure trimethylarsine.

Precursor Compounds and Intermediate Transformations

A prominent multistep approach begins with the reduction and methylation of pentavalent arsenic compounds. For instance, sodium methylarsonate (B1206947) (CH₃AsO(ONa)₂) or sodium dimethylarsinate (B1200466) ((CH₃)₂AsOONa) can be reduced and further methylated to produce trimethylarsine. asm.org This process is conceptually similar to the biological Challenger mechanism, where arsenic compounds are sequentially methylated and reduced in biological systems. acs.org

Another fundamental indirect route starts with arsenic trichloride (B1173362) (AsCl₃). This precursor can be reacted with a Grignard reagent, such as magnesium methyl iodide (CH₃MgI), or an organolithium reagent to form trimethylarsine. numberanalytics.com The resulting trimethylarsine is then isolated and reacted with methyl iodide in a separate step to yield this compound. asm.org

The key intermediate in these pathways is trimethylarsine. The transformation of this intermediate to the final product follows the same quaternization reaction described in the direct synthesis section.

| Indirect Synthesis Route | Initial Precursors | Key Intermediate |

| From Arsenic Oxyacids | Sodium Methylarsonate, Sodium Dimethylarsinate, Reducing Agents | Trimethylarsine |

| From Arsenic Halides | Arsenic Trichloride, Grignard Reagents (e.g., CH₃MgI) | Trimethylarsine |

Comparative Analysis of Synthetic Strategies

Both direct and indirect methods for synthesizing this compound have distinct advantages and disadvantages. The choice of method often depends on the availability of precursors, scale of the synthesis, and required purity of the final product.

| Parameter | Direct Synthesis (from Trimethylarsine) | Direct Synthesis (from Arsenic Trioxide) | Indirect Synthesis (e.g., from AsCl₃) |

| Number of Steps | One step | One pot, but mechanistically complex | Multiple steps |

| Precursor Hazard | High (Trimethylarsine is volatile, pyrophoric, and toxic) | Moderate (Arsenic trioxide is highly toxic) | High (Arsenic trichloride is corrosive and toxic) |

| Process Control | Simple, direct quaternization | Can be difficult to control, heterogeneous reaction | Good control over each step, but more complex overall |

| Yield & Purity | Generally high yield and purity after recrystallization | Potentially lower yield and more byproducts | Overall yield can be lower due to multiple steps; high purity achievable |

| Scalability | Suitable for lab-scale; challenging for large-scale due to precursor handling | Potentially more scalable if reaction conditions are optimized | Scalable, but requires management of a multi-stage process |

Direct synthesis from trimethylarsine is atom-economical for the final step but is predicated on the availability of the hazardous precursor. The indirect methods, while longer, allow for the synthesis of the trimethylarsine intermediate from more common inorganic arsenic sources, which can be advantageous in certain laboratory settings.

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of organoarsenic compounds like this compound is essential for minimizing environmental impact and improving safety. numberanalytics.com

Key green chemistry principles applicable to these syntheses include waste prevention, maximizing atom economy, and using safer solvents. numberanalytics.compnas.org Traditional syntheses often use hazardous organic solvents like benzene. A greener approach would involve substituting these with less toxic alternatives such as water, supercritical fluids, or ionic liquids, although the solubility and reactivity of the organoarsenic species must be considered. numberanalytics.com

Improving atom economy is another critical goal. pnas.org Substitution reactions, like the quaternization of trimethylarsine, can have high atom economy if the reaction goes to completion. However, multistep syntheses often generate significant waste through byproducts and purification steps. Designing one-pot or tandem reactions that combine several transformations without isolating intermediates can reduce waste and improve efficiency.

The development of catalytic processes is a cornerstone of green chemistry. While the synthesis of this compound is often stoichiometric, exploring catalytic methylation reactions could reduce the amount of reagents required and potentially allow for milder reaction conditions.

Finally, inspiration can be drawn from biocatalysis. The microbial methylation of arsenic, which uses enzymes like arsenite S-adenosylmethionine (SAM) methyltransferase, provides a blueprint for highly specific, low-temperature, aqueous-phase synthesis. asm.orgresearchgate.net While not yet applied commercially for producing this compound, developing biomimetic catalysts that replicate this enzymatic activity could lead to significantly more sustainable synthetic routes. rsc.org This approach could potentially use renewable feedstocks for the methyl groups, aligning with the core tenets of green chemistry. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of Trimethylarsonium Iodide

Advanced Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating molecular structure and probing molecular dynamics in various states of matter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. nih.gov It provides information on the chemical environment, connectivity, and dynamics of atoms by probing the magnetic properties of atomic nuclei. researchgate.netlibretexts.org

For the trimethylarsonium cation, [(CH₃)₃AsH]⁺, ¹H NMR spectroscopy would be expected to show a single, sharp signal for the nine equivalent protons of the three methyl groups, due to their chemical and magnetic equivalence. The chemical shift of this signal would provide information about the electronic environment of these protons.

While detailed NMR studies focused specifically on the structural assignment and dynamics of trimethylarsonium iodide are not extensively documented in the surveyed literature, the technique's potential is clear. Dynamic NMR (DNMR) studies on related organometallic complexes have been used to measure the rates of processes like ligand exchange or conformational changes, such as pyramidal inversion at a metal center. rsc.org For this compound, NMR could potentially be used to study the dynamics of the methyl groups, such as their rotation. The rate of these rotations can influence the NMR lineshape and relaxation times, providing insight into the motional freedom of the cation within the crystal lattice or in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within a compound by probing its molecular vibrations. nih.gov For this compound, [(CH₃)₃AsH]⁺I⁻, these techniques can characterize the vibrational modes of the trimethylarsonium cation. The fundamental principles governing these two methods are distinct: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the molecule's polarizability. scm.comamericanpharmaceuticalreview.com Consequently, IR and Raman spectra are often complementary, providing a more complete vibrational profile of the molecule. spectroscopyonline.com

While specific, detailed experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its structure and by analogy to similar compounds, such as tetramethylammonium (B1211777) halides. ias.ac.in The vibrational spectrum is dominated by the internal oscillations of the [(CH₃)₃AsH]⁺ cation.

Key Vibrational Modes for the Trimethylarsonium Cation:

C-H Vibrations: The methyl (CH₃) groups give rise to characteristic stretching and bending vibrations. C-H stretching modes are expected in the 2800-3100 cm⁻¹ region. libretexts.org Asymmetric and symmetric bending modes (scissoring, wagging, twisting, and rocking) will appear at lower frequencies.

As-C Vibrations: The stretching of the arsenic-carbon bonds is a key feature. In related organoarsenic compounds, these modes appear in the fingerprint region. For the analogous tetramethylammonium ion, the C-N stretches are found around 950 cm⁻¹ and 750 cm⁻¹. ias.ac.in Similar frequencies can be anticipated for the As-C stretches in the trimethylarsonium cation.

As-H Vibration: The stretching of the arsenic-hydrogen bond is also expected, though its exact position can be influenced by hydrogen bonding interactions with the iodide anion.

Skeletal Vibrations: The C-As-C and H-As-C bending modes will occur at lower frequencies, contributing to the complex fingerprint region of the spectrum below 1200 cm⁻¹. libretexts.org

Lattice Modes: In the solid state, low-frequency vibrations (typically below 300 cm⁻¹) corresponding to the translational and rotational motions of the cation and anion within the crystal lattice can be observed, particularly in the Raman spectrum. ias.ac.in For tetramethylammonium iodide, these lattice oscillations are observed between 45 and 260 cm⁻¹. ias.ac.in

The analysis of these spectra can be enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help assign the bands observed in experimental spectra. scm.commdpi.com The presence of the iodide counter-ion and the solid-state packing can lead to subtle shifts in vibrational frequencies or the splitting of degenerate modes compared to the isolated cation. ias.ac.in

Mass Spectrometry Techniques for Molecular Characterization (excluding basic identification)

Beyond basic molecular weight determination, advanced mass spectrometry (MS) techniques offer detailed structural information and sensitive quantification for organoarsenic species like this compound. These methods often involve coupling liquid chromatography (LC) with sophisticated mass analyzers.

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ES-MS/MS) is a cornerstone for the advanced analysis of non-volatile, polar, and ionic organoarsenic compounds. ias.ac.inoregonstate.edu Electrospray ionization (ESI) is particularly well-suited for quaternary arsonium (B1239301) compounds as they are already charged in solution. A notable characteristic of quaternary ammonium (B1175870) and, by extension, arsonium compounds in ESI-MS is their tendency to be detected as the intact cation (m/z) rather than a protonated molecule [M+H]⁺. riken.jp

Advanced MS/MS Techniques:

Collision-Induced Dissociation (CID): In a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), the isolated parent trimethylarsonium cation can be fragmented through collisions with an inert gas. The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint. For organoarsenicals, fragmentation often involves the loss of methyl groups or other substituents. scm.com

Selected Reaction Monitoring (SRM): This highly selective and sensitive technique is performed on a triple quadrupole mass spectrometer. It involves selecting a specific parent ion (the trimethylarsonium cation) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring for a specific, characteristic product ion in the third quadrupole. ias.ac.in This method is exceptionally powerful for quantifying trace amounts of the target compound in complex matrices by filtering out background noise. libretexts.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF (Time-of-Flight) mass spectrometers provide high-resolution and accurate mass measurements. This capability allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, which is invaluable for identifying unknown organoarsenic species or confirming the identity of known ones in complex samples. scm.comspectroscopyonline.com

For instance, studies on the related compound arsenobetaine (B179536) and other organoarsenicals demonstrate that varying the fragmentor voltage in the ion source can control the extent of fragmentation, providing both molecular and fragment ion information in a single analysis. elodiz.com The application of these advanced MS techniques allows researchers to move beyond simple detection to detailed structural confirmation and precise quantification of compounds like this compound.

Overview of Advanced Characterization Techniques in Chemical Research

The elucidation of a chemical compound's properties relies on a suite of advanced characterization techniques that probe its structure, composition, and behavior from the atomic to the macroscopic scale. vscht.cz While vibrational spectroscopy and mass spectrometry provide detailed molecular-level information, a broader understanding often requires a multi-technique approach. stfc.ac.uk

Commonly Employed Advanced Characterization Techniques:

Microscopy Techniques: These methods provide high-resolution images of material surfaces and internal structures.

Scanning Electron Microscopy (SEM): Uses a focused beam of electrons to generate images of a sample's surface topography and composition with high magnification.

Transmission Electron Microscopy (TEM): Transmits a beam of electrons through an ultrathin sample to provide extremely high-resolution images of the internal structure, down to the atomic level.

Diffraction Techniques:

X-ray Diffraction (XRD): This is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of diffracted X-ray beams, one can determine the crystal lattice parameters and the arrangement of atoms within the unit cell, making it essential for studying crystalline solids like this compound. nih.gov

Thermal Analysis:

Thermogravimetric Analysis (TGA): Measures changes in the mass of a sample as a function of temperature. It is used to study thermal stability and decomposition profiles. nih.gov

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to detect phase transitions, such as melting and crystallization, and to determine heat capacities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and three-dimensional structure of atoms within a molecule.

The integration of these diverse techniques provides a complementary and comprehensive understanding of a material's chemical and physical properties. nih.gov For instance, while XRD can define the long-range order in a crystal, IR and Raman spectroscopy can probe the specific covalent bonds within the individual molecules that comprise that crystal.

Reaction Pathways and Transformation Mechanisms

The transformation of this compound involves several distinct mechanistic pathways, primarily centered on the independent or concerted reactivity of its constituent ions.

The iodide ion (I⁻) is one of the largest monatomic anions with a radius of approximately 206 picometers. wikipedia.org Its large size and the relatively weak bonds it forms with most elements contribute to its role as a good leaving group in nucleophilic substitution reactions. wikipedia.orgsmolecule.com In the context of this compound, the iodide anion can be displaced by other nucleophiles, a reaction that allows for the synthesis of various organoarsenic compounds. smolecule.com

The trimethylarsonium cation possesses electrophilic character, primarily acting as a methyl donor in nucleophilic substitution reactions. smolecule.com This reactivity is centered on the arsenic-carbon bond, where a potent nucleophile can attack one of the methyl groups, leading to its transfer and the formation of trimethylarsine (B50810) as a byproduct. This behavior is analogous to that of other quaternary onium salts, such as N,N,N-trimethylanilinium salts, which are also known to exhibit dual reactivity at both the aryl group and the N-methyl groups. researchgate.net

While quaternary ammonium cations are generally stable and unreactive toward many acids and electrophiles, they can undergo dealkylation when treated with very strong nucleophiles. unacademy.com The electrophilicity of the trimethylarsonium cation is harnessed in specific synthetic applications, such as the Atherton–Todd reaction for the synthesis of phosphoramidates, where it serves to link different parts of a molecule. beilstein-journals.orgresearchgate.net

Role in Quaternization and Methylation Reactions

This compound and related quaternary onium salts are significant in reactions involving the transfer of a methyl group, a process central to both quaternization and methylation. smolecule.comresearchgate.net The synthesis of quaternary amines, for instance, is achieved through a reaction known as quaternization, where a tertiary amine is alkylated. unacademy.com N,N,N-trimethylanilinium salts, which are structurally analogous to this compound, have been explored as methylating reagents for various nucleophiles. strath.ac.uk

The reactivity of quaternary salts in methylation and quaternization reactions is significantly influenced by the nature of the counterion and the solvent. strath.ac.uknumberanalytics.comnih.gov Studies on N,N,N-trimethylanilinium salts have shown that those with nucleophilic halide counterions, such as iodide, are less stable than salts with weakly coordinating anions. strath.ac.uk The presence of external halide additives can also affect the degradation rate of the salt, which often proceeds via the release of methyl iodide. researchgate.net

The choice of solvent plays a critical role by mediating interactions between the ions. numberanalytics.com Polar solvents can stabilize charged intermediates and transition states, thereby increasing reaction rates. numberanalytics.com In electrospray ionization mass spectrometry studies of diquaternary ammonium salts, solvents of higher polarity were found to yield gas-phase ions of higher charge states, indicating a reduced tendency for ion pairing in the solution phase. nih.gov The acidity of the counterion's cation can also be a factor; in studies of ligand exchange on quantum dots using iodide salts, tetrabutylammonium (B224687) iodide showed lower reactivity than methylammonium (B1206745) iodide, a difference attributed to the non-acidic nature of the tetrabutylammonium cation. nih.gov

| Factor | Influence on Reactivity | Example/Observation | Source |

|---|---|---|---|

| Counterion Nucleophilicity | More nucleophilic counterions (e.g., halides) can decrease the thermal stability of the quaternary salt. | N,N,N-trimethylanilinium salts with halide counterions are less stable than those with weakly coordinating anions. | strath.ac.uk |

| Solvent Polarity | Higher polarity solvents can increase reaction rates by stabilizing charged species and reducing ion pairing. | In ESI-MS, higher polarity solvents led to less ion pairing for diquaternary ammonium salts. | nih.gov |

| Counterion Acidity | The acidity of the cation associated with the iodide can affect reaction rates. | Tetrabutylammonium iodide is less reactive in ligand exchange than methylammonium iodide due to the cation's lack of acidity. | nih.gov |

For methylation reactions using N,N,N-trimethylanilinium salts, mechanistic experiments suggest that the reaction can proceed through several pathways: the salt may act as a surrogate for methyl iodide (which is formed via degradation), it can react directly with the nucleophile, or it can participate in a solvent-assisted pathway. strath.ac.uk The thermodynamic stability of the salt is a key factor; for instance, electron-deficient anilinium salts were found to be less stable than their electron-rich counterparts. strath.ac.uk The thermal decomposition of related perovskite materials like formamidinium lead iodide has been studied to understand its kinetic and thermodynamic stability, providing a framework for assessing the operational stability of such ionic compounds. nih.gov

Degradation Pathways and Stability Studies

The stability of this compound is a critical aspect of its chemistry, as its degradation can influence its utility as a reagent. One primary degradation pathway for analogous N,N,N-trimethylanilinium iodide involves thermal decomposition into methyl iodide and the corresponding N,N-dimethylaniline. strath.ac.uk This process highlights the role of the salt as a potential in-situ source of an alkylating agent. strath.ac.uk

Stress testing and stability studies under various conditions (e.g., temperature, humidity, light) are essential for determining degradation pathways and shelf life. medpharm.com For N,N,N-trimethylanilinium salts, thermal and spectroscopic analyses have confirmed that stability is dependent on both the electronic properties of the aryl ring and the nature of the counterion. strath.ac.uk The relative degradation of N,N,N-trimethylanilinium iodide was shown to be accelerated in the presence of additional halide additives, as shown in the table below. researchgate.net Furthermore, under certain anhydrous conditions, methylation reactions using methyl iodide can lead to oxidative degradation of the substrate, a potential side reaction pathway that can be avoided by the presence of trace amounts of water or by using alternative solvents like N,N-dimethylacetamide. nih.gov

| Additive (1 equiv.) | Relative Degradation (%) | Source |

|---|---|---|

| None | 100 | researchgate.net |

| TBACl (Tetrabutylammonium chloride) | 120 | |

| TBABr (Tetrabutylammonium bromide) | 145 | |

| TBAI (Tetrabutylammonium iodide) | 175 |

Thermal and Photochemical Decomposition

This compound can undergo decomposition through different pathways depending on the energy input, primarily yielding trimethylarsine and iodine through a reductive process. smolecule.com The nature of this decomposition, whether initiated by heat or light, influences the intermediate species and final products.

Thermal decomposition of this compound involves the cleavage of the carbon-arsenic and arsenic-iodine bonds upon heating. While specific temperature-dependent studies on this compound are not extensively detailed in the literature, analogies can be drawn from similar quaternary ammonium and tetraalkylammonium iodides. as-1.co.jp For these related compounds, a common thermal decomposition pathway is the loss of an iodine molecule. as-1.co.jpnih.gov In the case of this compound, this would likely proceed via the initial dissociation of the ionic bond, followed by subsequent reactions.

Photochemical decomposition, on the other hand, is initiated by the absorption of photons. The energy of the incident light must be sufficient to excite the molecule, leading to bond cleavage. The process is dependent on factors such as the wavelength and intensity of the light. researchgate.net The photochemical decomposition of similar compounds, like hydrogen iodide, proceeds via the formation of radical species. researchgate.net For this compound, it can be postulated that photolysis would lead to the homolytic cleavage of the As-I bond, generating a trimethylarsonium radical cation and an iodine radical. These reactive intermediates would then undergo further reactions to form stable products. The study of the photochemical decomposition of complex molecules like RDX has shown that the process can be intricate, involving multiple pathways and the formation of various primary and secondary products, which is likely analogous to the behavior of this compound. mdpi.com

Table 1: Potential Decomposition Products of this compound

| Decomposition Pathway | Initiating Factor | Key Intermediates | Major Products |

| Thermal Decomposition | Heat | Trimethylarsonium cation, Iodide anion | Trimethylarsine, Iodine |

| Photochemical Decomposition | UV/Visible Light | Trimethylarsonium radical, Iodine radical | Trimethylarsine, Iodine |

Factors Influencing Compound Stability

The stability of this compound is contingent upon several intrinsic and extrinsic factors. These factors can influence the compound's shelf-life, reactivity, and suitability for various applications.

One of the primary factors is the temperature . As with many chemical compounds, lower temperatures enhance the stability of this compound. For long-term storage, a temperature of -20°C is often recommended to minimize thermal decomposition. as-1.co.jp

The pH of the medium can also play a crucial role, particularly in solution. For some related arsonium compounds, stability is observed in acidic and neutral solutions, while decomposition occurs in basic media. ontosight.ai This suggests that the trimethylarsonium cation may be susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to the breakdown of the compound.

External environmental factors such as relative humidity and the presence of other chemical species can also impact stability. For salts in general, increased humidity can facilitate dissociation and other degradation pathways. nih.gov The interaction with other compounds in a mixture can either stabilize or destabilize the salt. nih.gov

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability |

| Temperature | Higher temperatures decrease stability, promoting thermal decomposition. |

| pH | Stability is generally higher in acidic to neutral solutions; basic conditions can induce decomposition. ontosight.ai |

| Light | Exposure to light, particularly UV, can induce photochemical decomposition. |

| Crystal Packing | Van der Waals forces in the solid state contribute to the overall stability of the crystal lattice. smolecule.com |

| Humidity | Increased moisture can lead to dissociation and degradation of the salt. nih.gov |

Table of Compounds

Applications and Utility in Synthetic Chemistry and Materials Science

Use as a Reagent or Catalyst Precursor

Quaternary onium salts, characterized by a central atom with four organic substituents and a net positive charge, are widely recognized for their utility as phase-transfer catalysts (PTCs). Tetramethylarsonium (B1217432) iodide fits this structural motif and can function as a PTC, facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic layer. nbinno.comnbinno.com

The mechanism of phase-transfer catalysis involves the quaternary cation, in this case, tetramethylarsonium ((CH₃)₄As⁺), which is lipophilic due to its methyl groups. This property allows it to transport an anion (like the iodide itself, or another reactive anion from the aqueous phase, such as cyanide or hydroxide) across the phase boundary into the organic phase. nbinno.comyoutube.com Once in the organic medium, the anion is poorly solvated and highly reactive, enabling it to react with an organic substrate that would otherwise be inaccessible. princeton.edu After the reaction, the arsonium (B1239301) cation can return to the aqueous phase to begin the cycle anew, requiring only a catalytic amount.

While the principle is well-established, the practical application of tetramethylarsonium iodide as a PTC is less common than that of ammonium (B1175870) or phosphonium (B103445) salts, which are often preferred due to lower cost and toxicity concerns. rsc.org However, the unique size and electronic properties of the arsenic center could offer different selectivity or reactivity in specific chemical transformations.

Beyond phase-transfer catalysis, other, more complex arsonium salts have been developed as precursors for catalyst systems, particularly as photoinitiators in polymerization reactions. mq.edu.au These specialized arsonium salts can be designed to decompose upon exposure to light, generating reactive species that initiate cationic polymerization of monomers like epoxides and vinyl ethers. mq.edu.autuwien.at

| Catalyst Type | Cation Structure | Typical Applications in Synthesis | Key Characteristics |

| Ammonium Salts | R₄N⁺ | Nucleophilic substitution, alkylation, oxidation | Widely available, cost-effective, thermally stable to ~120 °C. nbinno.comacsgcipr.org |

| Phosphonium Salts | R₄P⁺ | Nucleophilic substitution, C-H activation, polymer synthesis | Higher thermal stability than ammonium salts, effective in harsher conditions. nbinno.comalfachemic.com |

| Arsonium Salts | R₄As⁺ | Phase-transfer catalysis, photoinitiation for polymerization | Less common; potential for unique reactivity due to the larger arsenic center. mq.edu.au |

Participation in Organoarsenic Compound Synthesis

The synthesis of various organoarsenic compounds is a field of significant interest for exploring their chemical properties and potential applications. nsf.govfiu.edu Common synthetic routes to build organoarsenic molecules often involve the stepwise alkylation or arylation of arsenic precursors, such as arsenic trihalides, or the methylation of arsenic(III) intermediates with reagents like methyl iodide. nsf.govfiu.edu

In this context, tetramethylarsonium iodide is typically considered a final, highly stable product rather than a versatile intermediate for the synthesis of other organoarsenic compounds. The tetramethylarsonium cation ((CH₃)₄As⁺) is a thermodynamically stable species, making the cleavage of its arsenic-carbon bonds to facilitate further reactions energetically unfavorable under normal conditions.

Research into the biosynthesis of arsenic compounds has identified the tetramethylarsonium ion as a product of the successive biological methylation of inorganic arsenite. researchgate.net This biochemical pathway underscores its status as a stable endpoint in methylation processes. While it is not typically used as a starting material, its synthesis represents the culmination of exhaustive methylation at an arsenic center.

| Synthesis Method | Precursors | Reagents | Typical Product(s) |

| Grignard Reaction | Arsenic trichloride (B1173362) (AsCl₃) | Alkyl/Aryl Grignard (RMgX) | Trialkyl/Triaryl arsines (R₃As) |

| Reductive Alkylation | Methylarsonate (B1206947) | Potassium iodide (KI), SO₂, Methyl iodide (CH₃I) | Various methylated organoarsenic acids. nsf.govfiu.edu |

| Exhaustive Methylation | Trimethylarsine (B50810) (As(CH₃)₃) | Methyl iodide (CH₃I) | Tetramethylarsonium iodide ((CH₃)₄As⁺I⁻) |

Role in Advanced Materials Development

The development of advanced materials often leverages the unique properties of ionic compounds. While direct applications of tetramethylarsonium iodide in materials science are not extensively documented, the roles of analogous onium salts provide a clear indication of its potential chemical functions in this domain.

One significant area is in the formulation of polymer electrolytes. Quaternary ammonium and phosphonium salts are frequently used as ionic conductors in solid polymer electrolytes for applications in batteries and other electrochemical devices. The mobility of the ions within a polymer matrix facilitates charge transport.

Furthermore, arsonium salts containing specific functional groups (chromophores) have been synthesized to act as photoinitiators for cationic polymerization. mq.edu.au In these systems, the arsonium salt is a key component of a formulation that, upon irradiation, produces a polymer. This demonstrates the utility of the arsonium moiety in creating light-sensitive materials.

A prominent application for structurally similar compounds is in the field of perovskite optoelectronics. Organic-inorganic hybrid perovskites, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), have shown remarkable efficiency in solar cells and light-emitting diodes (LEDs). youtube.com In these materials, the organic cation and the iodide anion are integral to the crystal structure and its electronic properties. The potential for tetramethylarsonium iodide or other arsonium salts to be incorporated into novel perovskite-like structures remains an area for exploration. Additionally, phosphonium salts have been successfully employed as stabilizing agents for palladium nanoparticles, which are catalytically active in cross-coupling reactions. mdpi.com This highlights another potential role for arsonium salts in the creation of advanced catalytic materials.

| Application Area | Onium Salt Example(s) | Function of the Onium Salt |

| Perovskite Solar Cells | Methylammonium iodide, Formamidinium iodide | Structural component of the light-absorbing perovskite crystal lattice. youtube.com |

| Polymer Photoinitiation | Anthracene-containing arsonium and phosphonium salts | Precursor that generates a cationic initiator upon photolysis. mq.edu.au |

| Nanoparticle Stabilization | Alkyl(tri-tert-butyl) phosphonium salts | Acts as a capping agent to control the size and stability of palladium nanoparticles. mdpi.com |

| Polymer Electrolytes | Polysiloxanes with cyanide groups and lithium salts | The salt dissolves and provides mobile ions for electrical conductivity. researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding nature of molecules. These methods can provide insights into molecular orbital energies, charge distribution, and the nature of chemical bonds. However, specific quantum chemical studies on the electronic structure and bonding of trimethylarsonium iodide are not present in the current body of scientific literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is frequently applied to calculate properties like optimized geometry, bond energies, and electronic distribution. nih.gov A search of published research reveals no specific studies where DFT has been applied to analyze the electronic structure or bonding characteristics of this compound. While DFT has been used extensively to study other organoiodide compounds and arsonium (B1239301) salts, the results of those studies cannot be extrapolated to this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. This method could provide valuable information on the conformational dynamics, solvent interactions, and transport properties of this compound in various phases. Despite the utility of MD simulations for ionic compounds, dedicated studies applying this technique to this compound have not been found in the scientific literature.

Mechanistic Probing through Computational Models

Computational models are crucial for elucidating the mechanisms of chemical reactions, allowing researchers to explore reaction pathways and energetic barriers.

Transition State Analysis

Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. nih.gov This analysis is vital for understanding reaction kinetics and mechanisms. There are no documented computational studies that perform a transition state analysis for reactions involving this compound.

Reaction Coordinate Mapping

Reaction coordinate mapping is a method used to describe the progress of a chemical reaction by identifying a key geometric parameter or a collective variable. researchgate.net This technique helps in visualizing the transformation from reactants to products. A review of the literature shows no research focused on reaction coordinate mapping for any chemical process involving this compound.

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties and provide a detailed understanding of the non-covalent interactions that govern molecular assembly.

A search of the literature did not yield any computational studies focused on predicting the spectroscopic properties (such as vibrational frequencies, NMR chemical shifts, or electronic absorption spectra) of this compound. Similarly, while intermolecular interactions are key to the crystal structure and properties of ionic salts, no specific computational analyses of the intermolecular forces, such as ion-pairing or hydrogen bonding, in this compound are available.

Analytical Methodologies for Detection and Speciation in Academic Research

Chromatographic Separation Techniques for Organoarsenic Species

Chromatography is a fundamental step in arsenic speciation analysis, designed to separate different arsenic compounds from a mixture. icm.edu.pl The choice of technique depends on the physicochemical properties of the analytes, such as polarity, volatility, and ionic character. icm.edu.pl

High-Performance Liquid Chromatography (HPLC) is the most widely utilized separation technique for the speciation of non-volatile organoarsenic compounds. icm.edu.plnih.gov Its versatility allows for the separation of a broad range of arsenic species found in biological and environmental samples. thermofisher.com The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. thermofisher.com Several HPLC modes are employed for organoarsenic speciation:

Ion-Exchange Chromatography (IEC): This is a common approach that separates ionic arsenic species based on their charge. nih.govd-nb.info Cation-exchange columns are used for positively charged species like the trimethylarsonium cation, while anion-exchange columns separate negatively charged species such as arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov

Reversed-Phase (RP) Chromatography: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. acs.org To separate ionic organoarsenic compounds, an ion-pairing reagent is often added to the mobile phase. This reagent forms a neutral ion-pair with the charged analyte, allowing it to be retained and separated on the nonpolar column. acs.org

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is useful for separating high-molecular-weight organoarsenic compounds, like arsenosugars, from smaller species.

The effectiveness of HPLC separation is influenced by several factors, including the composition and pH of the mobile phase, the type of stationary phase, and the column temperature. acs.org For instance, optimizing the mobile phase pH can alter the charge of the arsenic species, thereby affecting their retention time on an ion-exchange column.

Gas Chromatography (GC) is a powerful separation technique suitable for volatile and thermally stable compounds. d-nb.info Many organoarsenic compounds, including trimethylarsonium iodide, are non-volatile salts. Therefore, their analysis by GC requires a derivatization step to convert them into volatile analogues. deswater.comresearchgate.net

The derivatization process involves a chemical reaction to modify the analyte. For organoarsenicals, this often involves:

Hydride Generation: This is a common technique where arsenic compounds are reduced to their volatile corresponding arsines (e.g., trimethylarsine (B50810) from a trimethylarsonium compound) using a reducing agent like sodium borohydride. These volatile arsines can then be separated by GC.

Thiol Derivatization: Reagents like thioglycolates or dithiols can react with organoarsenic species to form volatile cyclic thioarsenites, which are amenable to GC separation. researchgate.net

Once derivatized, the volatile arsenic compounds are separated based on their boiling points and interaction with the GC column's stationary phase. researchgate.net The separated compounds are then transferred to a detector for identification and quantification. GC offers high resolution, but the requirement for derivatization can add complexity and potential for analytical errors. researchgate.net

Hyphenated Techniques for Identification and Quantification

To achieve the high sensitivity and selectivity required for arsenic speciation, chromatographic systems are often coupled with powerful detectors. These "hyphenated techniques" provide both separation and specific detection in a single analytical run. nih.govijarnd.com

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is considered the state-of-the-art method for arsenic speciation analysis. nih.govthermofisher.com It offers exceptional sensitivity and element-specific detection. thermofisher.comd-nb.info

In this technique, the eluent from the HPLC column, containing the separated arsenic species, is introduced into the high-temperature (6000–10000 K) argon plasma of the ICP-MS. ajrconline.org The plasma atomizes and ionizes the arsenic atoms within the molecules. The resulting arsenic ions (specifically the isotope at mass-to-charge ratio m/z 75) are then guided into the mass spectrometer, which separates them from other ions based on their mass-to-charge ratio. thermofisher.com

Key advantages of HPLC-ICP-MS include:

High Sensitivity: Limits of detection are typically in the sub-parts-per-billion (ng/L) range. thermofisher.com

Element Specificity: The ICP-MS is tuned to detect arsenic, providing a clean signal with minimal interference from the sample matrix.

Robustness: The technique is applicable to a wide variety of complex sample matrices. ajrconline.org

This method allows for the quantification of individual arsenic species as they elute from the chromatography column, generating a chromatogram that shows the concentration of arsenic over time.

| Parameter | Typical Value | Description |

|---|---|---|

| Limit of Detection (LOD) | 0.02 - 0.1 µg/L | The lowest concentration of an analyte that can be reliably detected. |

| Linearity (r²) | ≥0.999 | Indicates the proportional relationship between concentration and instrument response. |

| Precision (% RSD) | <5% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Analysis Time | <20 minutes | The time required to separate and quantify multiple arsenic species in a single run. |

Another sensitive hyphenated technique for arsenic speciation is HPLC coupled with Atomic Fluorescence Spectrometry (AFS), often involving a hydride generation (HG) step (HPLC-HG-AFS). nih.govresearchgate.net

After separation by HPLC, the individual organoarsenic species are mixed with a reducing agent (e.g., sodium borohydride) in a reaction coil. This process converts the arsenic compounds into their volatile hydride forms (arsines). researchgate.net A stream of inert gas then carries these volatile arsines to the AFS detector. In the detector, the arsenic atoms are atomized in a small flame. A high-intensity light source excites the arsenic atoms, which then de-excite by emitting light (fluorescence) at a characteristic wavelength. The intensity of this fluorescence is proportional to the concentration of arsenic.

HPLC-HG-AFS is known for its high sensitivity and relative simplicity compared to ICP-MS. nih.gov However, the efficiency of the hydride generation step can vary between different arsenic species, which must be carefully accounted for during method validation to ensure accurate quantification. thermofisher.com

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC-ICP-MS | Element-specific ionization in argon plasma followed by mass-based detection. thermofisher.com | Extremely high sensitivity, element specificity, robust, multi-element capability. ajrconline.org | Higher instrument cost and complexity. |

| HPLC-HG-AFS | Conversion to volatile hydrides, atomization, and detection by atomic fluorescence. nih.gov | High sensitivity, lower cost than ICP-MS, simple operation. nih.gov | Hydride generation efficiency can be species-dependent. thermofisher.com |

| GC-CIMS | Soft ionization of separated analytes via ion-molecule reactions followed by mass analysis. dtic.mil | Provides molecular weight and structural information, high selectivity. | Requires derivatization for non-volatile compounds like this compound. |

Chemical Ionization Mass Spectrometry (CIMS) is a "soft" ionization technique that provides molecular weight information with minimal fragmentation, making it useful for identifying unknown compounds. dtic.millittlemsandsailing.com In CIMS, a reagent gas is first ionized, and these reagent ions then react with the analyte molecules to ionize them, typically through proton transfer or adduct formation. dtic.mil

When coupled with a separation technique like GC, CIMS can be a powerful tool for the identification of organoarsenic species. For a compound like this compound, the analysis would likely focus on the trimethylarsonium cation. Iodide itself is frequently used as a reagent ion in CIMS for detecting other classes of atmospheric compounds, where it forms adducts with neutral analyte molecules. copernicus.orgrsc.orgvt.edu In the context of analyzing this compound, a different reagent gas would be chosen to gently ionize the derivatized, volatile form of the trimethylarsonium moiety after GC separation. The resulting mass spectrum would show an ion corresponding to the molecular weight of the derivatized species, aiding in its positive identification.

Method Development and Validation for Trace Analysis

The development of robust analytical methods is fundamental for the reliable quantification of trace levels of organoarsenic species. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a widely used and powerful technique for arsenic speciation analysis. nih.govnih.gov This hyphenated technique allows for the separation of different arsenic compounds based on their chemical properties, followed by sensitive and element-specific detection. nih.govnih.gov

Method validation is a critical step to ensure the accuracy and reliability of analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, in the analysis of arsenic species in rice, a method using anion-exchange chromatography with ICP-DRC-QMS (inductively coupled plasma dynamic reaction cell quadrupole mass spectrometry) was fully validated using certified reference materials. nih.gov The recovery of various arsenic species was reported to be in the range of 70% to 135.5%, demonstrating the method's accuracy. nih.gov

The choice of extraction procedure is also a crucial aspect of method development, as it must efficiently extract the target analytes from the sample matrix without altering their chemical form. Methods have been developed for the extraction of arsenic species from solid samples, such as seafood, using mixtures of organic solvents and water or enzymatic digestion with trypsin. nih.gov

Table 1: Key Parameters in Analytical Method Validation for Arsenic Speciation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as relative standard deviation (RSD), typically < 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Expressed as percent recovery of a known added amount of analyte, typically 80-120% |

Environmental and Biological Arsenic Speciation Research (non-human clinical applications)

Research into the environmental and biological speciation of arsenic is essential for understanding the behavior and impact of organoarsenic compounds in various ecosystems.

The transformation and fate of organoarsenic compounds in the environment are influenced by both biotic and abiotic factors. nih.gov Arsenic can undergo various transformations, including oxidation, reduction, methylation, and demethylation, which are often mediated by microorganisms. nih.gov These processes affect the mobility, bioavailability, and toxicity of arsenic species in soil, water, and sediments. icm.edu.pl

For example, in marine environments, inorganic arsenic taken up by phytoplankton and algae can be transformed into complex organoarsenic compounds, such as arsenosugars and arsenolipids. oup.com These compounds can then be further metabolized by other marine organisms. oup.com The degradation of arsenobetaine (B179536), a common organoarsenic compound in marine animals, by sediment microorganisms has been shown to return arsenic to the seawater, completing the marine arsenic cycle. oup.com The rates of these transformations are dependent on environmental conditions such as redox potential, pH, and the presence of specific microbial communities. nih.gov

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic through various transformation pathways. frontiersin.orgfrtr.gov The methylation of inorganic arsenic is a common microbial process that leads to the formation of various organoarsenic compounds. wikipedia.org This process is considered a detoxification mechanism for some microorganisms. frontiersin.org

The biochemical pathways for the formation of complex organoarsenicals like arsenobetaine have been a subject of extensive research. One proposed pathway involves the degradation of arsenosugars, which are produced by algae. researchgate.netresearchgate.net Another pathway suggests the involvement of dimethylarsinous acid (DMAA) as a precursor. researchgate.net The gut microbiota of various organisms can also contribute to the transformation of organoarsenic compounds. For instance, in vitro studies have shown that gut microflora can break down arsenobetaine into other methylated arsenic species. researchgate.net

Furthermore, some microorganisms have evolved mechanisms to resist the toxic effects of certain arsenicals. These resistance mechanisms can involve the enzymatic oxidation or degradation of the arsenic compounds. frontiersin.org For example, some bacteria possess enzymes that can cleave the carbon-arsenic bond in methylated arsenicals, transforming them back into less toxic inorganic forms. frontiersin.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arsenosugars |

| Arsenolipids |

| Arsenobetaine |

| Dimethylarsinous acid |

| Arsenite |

| Arsenate |

| Monomethylarsonic acid |

| Dimethylarsinic acid |

Emerging Research Directions and Future Outlook

Novel Synthetic Approaches for Functionalized Arsonium (B1239301) Salts

The development of new synthetic methodologies is crucial for creating functionalized arsonium salts with tailored properties. Current research is moving beyond traditional synthetic routes to explore more sophisticated and efficient strategies.

One promising approach is post-synthetic modification (PSM) , a technique that involves altering a parent molecule after its initial synthesis. illinois.edunih.gov This strategy would allow for the introduction of various functional groups onto the trimethylarsonium scaffold, enabling the fine-tuning of its physical and chemical characteristics. For instance, a potential PSM route could involve the selective activation of a C-H bond on one of the methyl groups, followed by the introduction of a new substituent. While this has been demonstrated for other complex organic molecules, its application to simple arsonium salts like trimethylarsonium iodide remains an area for future exploration. researchgate.net

Another innovative direction is the use of novel precursors in the synthesis of arsonium salts. Recent studies have highlighted the use of organothianthrenium salts as versatile precursors for the synthesis of other complex salts. researchgate.netbeilstein-journals.org Adapting such methods could provide new pathways to functionalized trimethylarsonium derivatives that are not accessible through conventional means. The development of photocatalytic methods for the synthesis of quaternary phosphonium (B103445) salts also presents an intriguing possibility for adaptation to arsonium salt synthesis, potentially offering milder reaction conditions and greater functional group tolerance. semanticscholar.org

These advanced synthetic strategies could lead to a new generation of this compound derivatives with enhanced properties for specific applications.

| Synthetic Approach | Description | Potential Application for this compound |

| Post-Synthetic Modification (PSM) | Chemical modification of a pre-formed molecule. | Introduction of functional groups onto the methyl substituents to tailor solubility, reactivity, or biological activity. |

| Novel Precursors | Utilization of reactive intermediates like thianthrenium salts. | Creation of unique functionalized trimethylarsonium derivatives not achievable through traditional methods. |

| Photocatalysis | Use of light to drive chemical reactions. | Development of milder and more selective synthetic routes to functionalized arsonium salts. |

Advanced Characterization Beyond Current Capabilities

The comprehensive understanding of any chemical compound relies on the ability to thoroughly characterize its structure and properties. While standard analytical techniques provide valuable information, emerging and future characterization methods promise to offer unprecedented levels of detail.

Advanced Mass Spectrometry (MS) techniques are at the forefront of this evolution. chromatographyonline.com Techniques such as plasma desorption mass spectrometry (PDMS) and tandem mass spectrometry (MS/MS) could provide detailed insights into the fragmentation patterns of the trimethylarsonium cation, aiding in its unambiguous identification in complex matrices. chromatographyonline.comresearchgate.net Furthermore, hybrid mass spectrometry techniques, such as quadrupole-Orbitrap MS, offer high-resolution and accurate mass measurements, which would be invaluable for the structural elucidation of novel functionalized this compound derivatives. chromatographyonline.com

Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry, can provide information about the three-dimensional structure of ions in the gas phase. chemrxiv.org This could be particularly useful for studying the conformation of more complex functionalized trimethylarsonium cations and their interactions with other molecules.

Looking further ahead, the development of novel spectroscopic techniques, potentially combining laser-based methods with mass spectrometry, could enable the real-time monitoring of reactions involving this compound, providing dynamic information about its chemical transformations. nih.gov

| Characterization Technique | Information Provided | Potential Application for this compound |

| Plasma Desorption Mass Spectrometry (PDMS) | Molecular weight and fragmentation patterns of non-volatile compounds. | Unambiguous identification in complex mixtures. |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through controlled fragmentation. | Elucidation of the structure of novel functionalized derivatives. |

| Quadrupole-Orbitrap Mass Spectrometry | High-resolution and accurate mass measurements. | Precise determination of elemental composition. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Information on the three-dimensional structure of ions. | Conformational analysis of functionalized trimethylarsonium cations. |

Computational Design and Prediction of Organoarsenic Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. The application of these methods to this compound can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) is a powerful computational method that can be used to model the electronic structure and predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energetics. rsc.orgresearchgate.net DFT calculations could be employed to investigate the reaction mechanisms of this compound with various reagents, providing insights into the transition states and intermediates involved. This would be particularly valuable for designing novel synthetic routes to functionalized derivatives.

Furthermore, computational methods can be used to design new functionalized arsonium salts with specific desired properties . For example, by systematically modifying the substituents on the arsenic atom in silico, it would be possible to predict how these changes would affect the compound's electronic properties, stability, and reactivity. This computational screening approach can significantly reduce the experimental effort required to identify promising new compounds.

The prediction of spectroscopic properties, such as NMR chemical shifts and coupling constants, through computational modeling can also aid in the characterization of newly synthesized this compound derivatives, helping to confirm their structures.

| Computational Method | Application | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular properties, and reaction mechanisms. | Guiding the synthesis of new derivatives and understanding their reactivity. |

| In Silico Molecular Design | Computational screening of virtual libraries of compounds. | Accelerating the discovery of functionalized arsonium salts with tailored properties. |

| Prediction of Spectroscopic Properties | Calculation of NMR, IR, and other spectral data. | Assisting in the structural characterization of new compounds. |

Interdisciplinary Research with Materials Science and Environmental Chemistry

The unique properties of organoarsenic compounds suggest that this compound could find applications in interdisciplinary research fields, particularly in materials science and environmental chemistry.

In materials science , arsonium salts have been investigated for the formation of novel inorganic-organic hybrid materials. For instance, tetrasubstituted arsonium salts have been shown to form complexes with metal ions like copper(I) and silver(I). taylorfrancis.com This suggests that this compound could serve as a building block or a counterion in the synthesis of new materials with interesting optical, electronic, or catalytic properties. The mechanochemical synthesis of other organic-inorganic hybrid materials, such as methylammonium (B1206745) lead iodide perovskites, also points to potential solid-state synthetic routes involving this compound. researchgate.net

In environmental chemistry , understanding the fate and transport of organoarsenic compounds is of significant importance. Microbes in marine ecosystems are known to play a crucial role in the biogeochemical cycling of arsenic, including the methylation and demethylation of inorganic arsenic species. nih.govfrontiersin.org Trimethylarsonium compounds are likely intermediates in these environmental pathways. nih.gov Further research is needed to elucidate the specific role of this compound in the marine arsenic cycle and its potential transformations in the environment. researchgate.net The study of the environmental transformation of organic contaminants, including processes like photolysis and biodegradation, provides a framework for investigating the environmental persistence and fate of this compound. nih.govup.ptresearchgate.net The interaction of such compounds with naturally occurring minerals and organic matter is another area ripe for investigation.

| Research Area | Potential Role of this compound | Future Research Directions |

| Materials Science | Precursor or component in the synthesis of novel hybrid materials. | Exploration of its use in forming metal-organic frameworks or other functional materials. |

| Environmental Chemistry | Intermediate in the marine arsenic cycle and a potential environmental contaminant. | Investigation of its environmental transformation pathways, bioavailability, and ecological impact. |

Q & A

Q. How can this compound’s properties be leveraged in materials science or catalysis?

- Methodological Answer : Investigate its potential as a precursor for arsenic-doped semiconductors via chemical vapor deposition (CVD). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura), comparing turnover frequencies (TOF) against palladium/copper systems. Collaborate with computational chemists to predict active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.